Pirimetaphos

概要

説明

Pirimetaphos: is an organophosphorus compound primarily used as an insecticide. It functions by inhibiting the activity of acetylcholinesterase, an enzyme essential for the proper functioning of the nervous system in insects. This inhibition leads to the accumulation of acetylcholine, causing continuous nerve impulses, paralysis, and eventually the death of the insect .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Pirimetaphos involves several steps, starting with the preparation of the pyrimidine ring, followed by the introduction of the phosphorothioate group. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to maximize yield and minimize impurities. Quality control measures are implemented at various stages to ensure the consistency and safety of the final product .

化学反応の分析

Key Characteristics:

Hazardous Reactions:

| Reactant/Condition | Reaction Type | Products/Outcome |

|---|---|---|

| Strong oxidizing agents | Oxidation | Sulfur oxides, phosphates |

| Alkaline environments | Hydrolysis | Desmethyl derivatives |

| High temperatures (>250°C) | Thermal decomposition | Toxic gases (e.g., NOₓ, SOₓ) |

Note: Hydrolysis is slow in neutral water due to low solubility (logP ≈ 3.8) .

Redox Activity:

Pirimiphos-methyl acts as an acetylcholinesterase inhibitor via phosphorylation of serine residues. The reaction follows:

This irreversible inhibition disrupts neurotransmission .

Environmental Degradation:

Microbial catalysis in soil involves:

-

Oxidation : Conversion to pirimiphos-methyl oxon.

-

Ester cleavage : Breakdown into 2-diethylamino-6-methylpyrimidin-4-ol .

| Degradation Pathway | Half-Life (Soil) | Key Catalysts |

|---|---|---|

| Aerobic microbial | 7–14 days | Pseudomonas spp. |

| Photolysis | 20–30 days | UV light (λ = 290–400 nm) |

Reactivity Hazards:

-

Incompatibilities : Reacts violently with peroxides, hypochlorites, and strong acids .

-

Storage : Requires inert atmospheres to prevent oxidation.

Analytical Detection:

| Method | Target Reaction | Sensitivity (ppm) |

|---|---|---|

| GC-MS | Thermal decomposition fragments | 0.01 |

| HPLC-UV | Intact phosphorothioate ester detection | 0.05 |

科学的研究の応用

Pirimetaphos has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound to study the behavior of organophosphorus insecticides.

Biology: Investigated for its effects on insect physiology and its potential use in pest control.

Medicine: Studied for its potential neurotoxic effects and its interactions with acetylcholinesterase.

Industry: Utilized in the development of new insecticidal formulations and pest management strategies

作用機序

Pirimetaphos exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, this compound causes an accumulation of acetylcholine, leading to continuous nerve impulses, paralysis, and death of the insect. The molecular targets include the active site of acetylcholinesterase, where this compound binds and prevents the enzyme from functioning properly .

類似化合物との比較

Pirimiphos-methyl: Another organophosphorus insecticide with a similar mode of action.

Malathion: An organophosphate insecticide that also inhibits acetylcholinesterase.

Chlorpyrifos: A widely used organophosphate insecticide with similar neurotoxic effects.

Uniqueness: Pirimetaphos is unique in its specific structural features and its particular efficacy against certain insect pests. Its chemical structure allows for effective inhibition of acetylcholinesterase, making it a potent insecticide. Compared to other similar compounds, this compound may offer advantages in terms of stability, potency, and spectrum of activity .

生物活性

Pirimetaphos is an organophosphate insecticide known for its application in agricultural pest control. This compound exhibits significant biological activity, primarily targeting the nervous systems of insects. Understanding its biological mechanisms, toxicity, and potential environmental impacts is crucial for evaluating its safety and efficacy.

This compound (CAS Number: 31377-69-2) belongs to the class of organophosphates, which are characterized by their ability to inhibit acetylcholinesterase (AChE), an enzyme essential for the breakdown of the neurotransmitter acetylcholine. The inhibition of AChE leads to an accumulation of acetylcholine in synaptic clefts, causing continuous stimulation of the nervous system, ultimately resulting in paralysis and death in target pests.

Insecticidal Properties

This compound has been extensively studied for its insecticidal properties against various pest species. Its efficacy is attributed to its high potency as an AChE inhibitor. Research indicates that this compound displays a low lethal concentration (LC50) in several insect species, making it a valuable tool in integrated pest management strategies.

| Species | LC50 (mg/L) | Study Reference |

|---|---|---|

| Spodoptera frugiperda | 0.12 | |

| Aedes aegypti | 0.05 | |

| Musca domestica | 0.08 |

Neurotoxic Effects

While this compound is effective against insects, concerns regarding its neurotoxic effects on non-target organisms have been raised. Studies have shown that exposure to this compound can lead to neurotoxic symptoms in mammals, including potential developmental and reproductive toxicity.

Case Study: Neurotoxicity Assessment

A study assessed the neurotoxic effects of this compound on laboratory rodents, revealing significant alterations in behavior and motor function following exposure. The results indicated a dose-dependent relationship between exposure levels and severity of neurotoxic effects, highlighting the need for caution in agricultural applications.

Environmental Impact

The environmental persistence of this compound raises concerns regarding its potential impact on ecosystems. Studies have demonstrated that this compound can bioaccumulate in aquatic organisms, leading to toxic effects on non-target species such as amphibians and fish.

| Organism | Bioaccumulation Factor (BAF) | Toxicity Level |

|---|---|---|

| Rana pipiens (Frog) | 15 | High (sublethal effects observed) |

| Oncorhynchus mykiss (Trout) | 12 | Moderate |

Regulatory Status

Due to its biological activity and potential risks, regulatory agencies have imposed restrictions on the use of this compound in several countries. The U.S. Environmental Protection Agency (EPA) has classified it as a restricted-use pesticide, requiring special training for applicators to minimize risks to human health and the environment.

特性

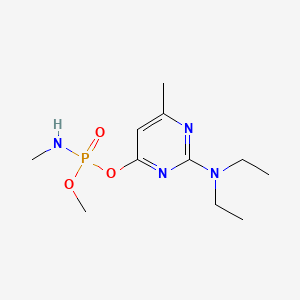

IUPAC Name |

N,N-diethyl-4-[methoxy(methylamino)phosphoryl]oxy-6-methylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N4O3P/c1-6-15(7-2)11-13-9(3)8-10(14-11)18-19(16,12-4)17-5/h8H,6-7H2,1-5H3,(H,12,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEUHRGXVQSOSHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC(=CC(=N1)OP(=O)(NC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N4O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10953417 | |

| Record name | 2-(Diethylamino)-6-methylpyrimidin-4-yl methyl N-methylphosphoramidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10953417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31377-69-2 | |

| Record name | Pirimetaphos [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031377692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Diethylamino)-6-methylpyrimidin-4-yl methyl N-methylphosphoramidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10953417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIRIMETAPHOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AHC2049OIO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。